Hexynoic acid STP ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

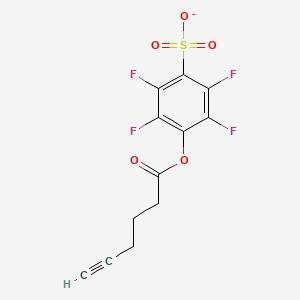

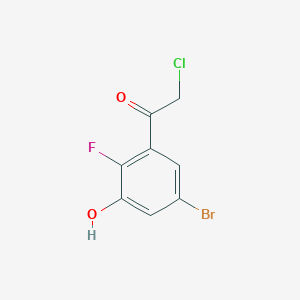

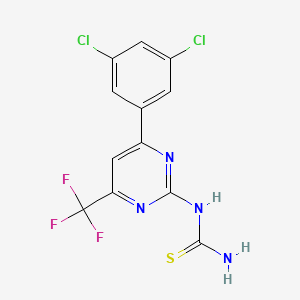

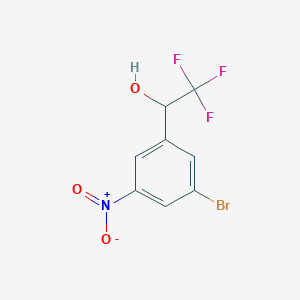

Hexynoic acid STP ester is a water-soluble reagent featuring a terminal propargyl group and a sulfo-tetrafluorophenyl (STP) ester group. This compound is an excellent alternative to conventional N-hydroxysuccinimide (NHS) esters for coupling reactions in aqueous environments. The propargyl group reacts with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .

Preparation Methods

Hexynoic acid STP ester can be synthesized through both chemical and biological methods. The chemical synthesis involves organic synthesis techniques using hexynoic acid and STP groups as raw materials, undergoing multiple reaction steps to produce the final ester . The biological synthesis method utilizes microorganisms or cells as biocatalysts to achieve the desired product .

Chemical Reactions Analysis

Hexynoic acid STP ester undergoes various chemical reactions, primarily involving its propargyl and STP ester groups. The key reactions include:

Click Chemistry: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne Click Chemistry, forming a stable triazole linkage.

Acylation: The STP ester group reacts efficiently with primary amines to form acylation products, similar to NHS esters.

Common reagents and conditions used in these reactions include copper catalysts for Click Chemistry and primary amines for acylation reactions. The major products formed are stable triazole linkages and acylated biomolecules .

Scientific Research Applications

Hexynoic acid STP ester has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and Click Chemistry for labeling and modifying biomolecules.

Medicine: Utilized in drug synthesis, including the development of anticancer and antiviral drugs.

Industry: Applied in the production of high-performance polymers such as polyimides and polyamides.

Mechanism of Action

The mechanism of action of hexynoic acid STP ester involves its unique structural features. The propargyl group participates in Click Chemistry reactions, forming stable triazole linkages with azide-bearing compounds . The STP ester group reacts with primary amines to form acylation products, enhancing the compound’s labeling efficiency in aqueous environments . These reactions influence the compound’s ability to modify biomolecules and facilitate various biochemical processes .

Comparison with Similar Compounds

Hexynoic acid STP ester is compared with other similar compounds, such as:

N-hydroxysuccinimide (NHS) esters: STP esters provide better labeling to hydrolysis ratios in aqueous environments compared to NHS esters.

Pentynoic acid STP ester: Another activated ester used for introducing alkyne groups into peptides and proteins.

Alkyne-PEG activated esters: Used for longer amine linkers compared to this compound.

The uniqueness of this compound lies in its superior water solubility and efficiency in forming stable linkages in aqueous environments, making it a preferred choice for labeling and modifying biomolecules .

Properties

Molecular Formula |

C12H7F4O5S- |

|---|---|

Molecular Weight |

339.24 g/mol |

IUPAC Name |

2,3,5,6-tetrafluoro-4-hex-5-ynoyloxybenzenesulfonate |

InChI |

InChI=1S/C12H8F4O5S/c1-2-3-4-5-6(17)21-11-7(13)9(15)12(22(18,19)20)10(16)8(11)14/h1H,3-5H2,(H,18,19,20)/p-1 |

InChI Key |

REZIFUYKIHTOIL-UHFFFAOYSA-M |

Canonical SMILES |

C#CCCCC(=O)OC1=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid](/img/structure/B13717675.png)

![7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13717772.png)